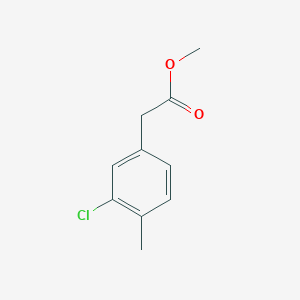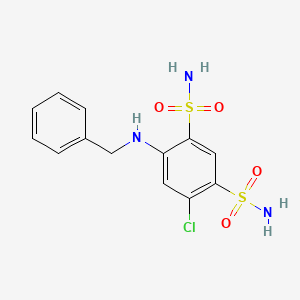
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide is an organic compound that features a benzene ring substituted with benzylamino, chloro, and disulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the benzylamino group.
Chlorination: Introduction of the chloro group.
Sulfonation: Introduction of the disulfonamide groups.
Each step requires specific reagents and conditions. For example, nitration may involve concentrated nitric acid and sulfuric acid, while reduction could use hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the benzylamino group to a benzylidene group.
Reduction: Reduction of the disulfonamide groups to sulfonamide groups.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group could yield benzylidene derivatives, while substitution of the chloro group could produce various substituted benzene derivatives .
Applications De Recherche Scientifique
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzylamino)butoxy-9H-carbazole: Known for its antimicrobial properties.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Investigated for antibacterial activity.
Uniqueness
4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its disulfonamide groups, in particular, may enhance its solubility and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H14ClN3O4S2 |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
4-(benzylamino)-6-chlorobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H14ClN3O4S2/c14-10-6-11(17-8-9-4-2-1-3-5-9)13(23(16,20)21)7-12(10)22(15,18)19/h1-7,17H,8H2,(H2,15,18,19)(H2,16,20,21) |
Clé InChI |
OMGKLELAYRZOIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
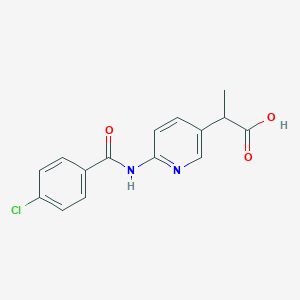
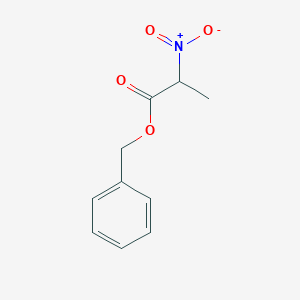
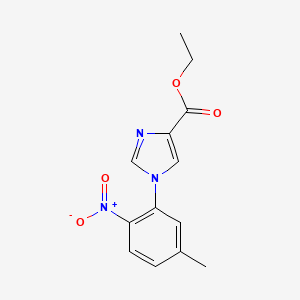
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
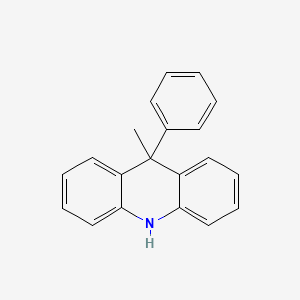
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)

![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
